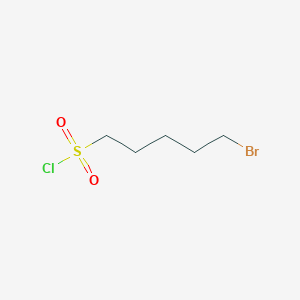

5-Bromopentane-1-sulfonyl chloride

Description

Significance of Sulfonyl Chlorides as Key Electrophilic Synthons

Sulfonyl chlorides are highly reactive electrophiles, a property stemming from the electron-withdrawing nature of the sulfonyl group. fiveable.me This polarization makes the sulfur atom highly susceptible to nucleophilic attack and renders the chlorine atom an excellent leaving group. fiveable.me Consequently, sulfonyl chlorides readily react with a variety of nucleophiles, including alcohols, amines, and thiols, to form stable sulfonates, sulfonamides, and sulfones, respectively. fiveable.mewikipedia.org This reactivity is fundamental to their role as synthons, allowing for the introduction of the sulfonyl moiety into diverse molecular frameworks, which can then be further functionalized or serve as protecting groups. fiveable.me The reactions are typically robust and proceed under mild conditions, further enhancing their utility in complex synthetic sequences.

Strategic Importance of Long-Chain Halogenated Functionalities in Organic Building Blocks

The presence of a long alkyl chain in molecules like 5-bromopentane-1-sulfonyl chloride provides conformational flexibility and allows for precise spatial positioning of the reactive functional groups. The terminal halogen, in this case, bromine, serves as a second reactive handle. youtube.comlibretexts.org Halogenated alkanes are known to be reactive in various substitution reactions. youtube.commasterorganicchemistry.com This bifunctionality is of great strategic importance in organic synthesis, enabling the construction of complex molecules through sequential or orthogonal reactions. For instance, the sulfonyl chloride can react with a nucleophile, while the bromo group remains available for subsequent transformations such as another nucleophilic substitution, Grignard reagent formation, or cross-coupling reactions. This allows for the assembly of intricate molecular architectures from a single, versatile building block. nbinno.com

Overview of the Academic Research Landscape for this compound and Analogues

While specific academic literature extensively detailing this compound is limited, significant research exists for the broader class of alkyl sulfonyl chlorides and bifunctional organic molecules. magtech.com.cn Research has focused on their synthesis, reactivity, and application as intermediates in medicinal and organic chemistry. magtech.com.cnnih.govorganic-chemistry.org Analogous compounds, such as 1-bromo-5-chloropentane (B104276), are utilized as raw materials in the synthesis of pharmaceuticals and agrochemicals. nbinno.comguidechem.com The study of bifunctional molecules is a burgeoning area of chemical research, particularly in the development of chemical probes and therapeutic agents like proteolysis-targeting chimeras (PROTACs), which rely on molecules capable of binding to two different proteins simultaneously. nih.govnih.govacs.org The principles governing these complex systems are directly applicable to the strategic use of simpler bifunctional building blocks like this compound.

Interdisciplinary Relevance in Advanced Organic Synthesis and Materials Science

The dual reactivity of this compound underpins its relevance across multiple scientific disciplines. In advanced organic synthesis, it serves as a linker molecule, enabling the connection of two different molecular fragments. This is particularly valuable in the construction of large, complex target molecules, including natural products and pharmacologically active compounds. magtech.com.cnguidechem.com

In materials science, such bifunctional molecules can be employed as monomers for polymerization or as cross-linking agents to modify the properties of existing polymers. For example, the sulfonyl chloride group can be incorporated into a polymer backbone, leaving the bromo-functionalized chain pending for further modification, allowing for the creation of functional materials with tailored properties. An example of a related industrial material is chlorosulfonated polyethylene, known for its durability and used in applications like roofing materials. wikipedia.org

Properties of this compound

| Property | Value |

| CAS Number | 213774-63-1 aksci.comsigmaaldrich.com |

| Molecular Formula | C₅H₁₀BrClO₂S aksci.comuni.lu |

| Molecular Weight | 249.55 g/mol aksci.com |

| Physical Form | Liquid sigmaaldrich.com |

| Purity | ≥95% aksci.comsigmaaldrich.com |

| IUPAC Name | This compound sigmaaldrich.com |

| SMILES | C(CCS(=O)(=O)Cl)CCBr uni.lu |

| InChI Key | UVHNXHFMUOSOKY-UHFFFAOYSA-N sigmaaldrich.comuni.lu |

Properties

IUPAC Name |

5-bromopentane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrClO2S/c6-4-2-1-3-5-10(7,8)9/h1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHNXHFMUOSOKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS(=O)(=O)Cl)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Transformational Pathways of 5 Bromopentane 1 Sulfonyl Chloride

Nucleophilic Substitution at the Sulfonyl Chloride Moiety

The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to attack by a wide variety of nucleophiles. These reactions, often referred to as sulfonylation, are fundamental for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing derivatives. nih.goveurjchem.com

The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone method for the synthesis of sulfonamides. cbijournal.comekb.eglibretexts.org This transformation involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine (TEA), to neutralize the hydrochloric acid (HCl) byproduct that is formed. cbijournal.comlibretexts.org The use of a base is crucial, as its absence would lead to the formation of an ammonium salt from the reactant amine, quenching its nucleophilicity. libretexts.org While primary amines yield N-substituted sulfonamides that still possess an acidic N-H proton, secondary amines produce N,N-disubstituted sulfonamides. libretexts.org

The general reaction is as follows: Br-(CH₂)₅-SO₂Cl + R¹R²NH → Br-(CH₂)₅-SO₂-NR¹R² + HCl

Table 1: Illustrative Reactions for Sulfonamide Formation

| Nucleophile (Amine) | Base | Product |

|---|---|---|

| Ammonia (NH₃) | Pyridine | 5-Bromopentane-1-sulfonamide |

| Aniline (C₆H₅NH₂) | Pyridine | N-phenyl-5-bromopentane-1-sulfonamide |

| Diethylamine ((CH₃CH₂)₂NH) | Triethylamine | N,N-diethyl-5-bromopentane-1-sulfonamide |

Synthesis of Sulfonate Esters and Sulfones

Sulfonyl chlorides readily react with alcohols to form sulfonate esters. eurjchem.comstudy.com This process, analogous to sulfonamide formation, involves the nucleophilic oxygen of the alcohol attacking the sulfur atom. youtube.comyoutube.com The reaction is also carried out in the presence of a base like pyridine to scavenge the HCl produced. study.comyoutube.com A key feature of this reaction is that the C-O bond of the alcohol remains intact, meaning the stereochemical configuration of the alcohol's carbon center is retained in the resulting sulfonate ester. youtube.comlibretexts.org The resulting sulfonate groups, such as tosylates and mesylates, are excellent leaving groups in subsequent nucleophilic substitution or elimination reactions. libretexts.org

The general reaction for sulfonate ester formation is: Br-(CH₂)₅-SO₂Cl + R-OH → Br-(CH₂)₅-SO₂-OR + HCl

Table 2: Synthesis of Representative Sulfonate Esters

| Nucleophile (Alcohol) | Base | Product |

|---|---|---|

| Methanol (B129727) (CH₃OH) | Pyridine | Methyl 5-bromopentane-1-sulfonate |

| Ethanol (CH₃CH₂OH) | Pyridine | Ethyl 5-bromopentane-1-sulfonate |

| Isopropanol ((CH₃)₂CHOH) | Pyridine | Isopropyl 5-bromopentane-1-sulfonate |

While sulfones are not typically synthesized in a single step from sulfonyl chlorides, they can be prepared from the resulting sulfonate esters via reaction with organometallic reagents.

Beyond alcohols, other oxygen-centered nucleophiles can react at the sulfonyl chloride group. Phenols, for instance, react under basic conditions to yield aryl sulfonate esters. researchgate.net Water can also act as a nucleophile, leading to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, 5-bromopentane-1-sulfonic acid. This hydrolysis is often an undesirable side reaction and is typically minimized by running reactions under anhydrous conditions.

The general reaction with a phenol is: Br-(CH₂)₅-SO₂Cl + Ar-OH → Br-(CH₂)₅-SO₂-OAr + HCl

Table 3: Reactions with Other Oxygen-Centered Nucleophiles

| Nucleophile | Base | Product |

|---|---|---|

| Phenol (C₆H₅OH) | Pyridine | Phenyl 5-bromopentane-1-sulfonate |

| Water (H₂O) | (none) | 5-Bromopentane-1-sulfonic acid |

Reactions with Carbon-Centered Nucleophiles (e.g., Organometallic Reagents)

Carbon-centered nucleophiles, such as Grignard reagents (organomagnesium halides), can attack the sulfonyl chloride moiety to form sulfones. rsc.org This reaction creates a new sulfur-carbon bond, extending the carbon framework. The reaction involves the attack of the carbanionic portion of the organometallic reagent on the electrophilic sulfur atom, displacing the chloride ion. This provides a direct route to compounds containing a sulfonyl bridge between two carbon fragments.

The general reaction is: Br-(CH₂)₅-SO₂Cl + R-MgX → Br-(CH₂)₅-SO₂-R + MgXCl

Table 4: Example of Sulfone Formation

| Nucleophile (Reagent) | Product |

|---|---|

| Methylmagnesium bromide (CH₃MgBr) | 1-Bromo-5-(methylsulfonyl)pentane |

Reactions Involving the Terminal Alkyl Bromide Functionality

The terminal primary alkyl bromide provides a second site for nucleophilic substitution, proceeding typically via an Sₙ2 mechanism. libretexts.orgwikipedia.org This allows for the introduction of various functional groups at the opposite end of the molecule from the sulfonyl group.

The bromide atom can be replaced by another halogen through a halogen exchange reaction. The most common example is the Finkelstein reaction, which converts an alkyl bromide or chloride into an alkyl iodide. wikipedia.org This reaction is typically performed using a solution of sodium iodide in acetone. wikipedia.org The reaction equilibrium is driven toward the product because sodium iodide is soluble in acetone, whereas the resulting sodium bromide is not and precipitates out of the solution. wikipedia.orgyoutube.com Similarly, alkyl fluorides can be prepared by reacting the alkyl bromide with fluoride salts like potassium fluoride, often in polar aprotic solvents. wikipedia.org

The general Finkelstein reaction is: Br-(CH₂)₅-SO₂Cl + NaI → I-(CH₂)₅-SO₂Cl + NaBr(s)

Table 5: Halogen Exchange Reactions

| Reagent | Solvent | Product |

|---|---|---|

| Sodium iodide (NaI) | Acetone | 5-Iodopentane-1-sulfonyl chloride |

| Potassium fluoride (KF) | Dimethylformamide | 5-Fluoropentane-1-sulfonyl chloride |

Nucleophilic Displacement Reactions at the Alkyl Bromide

The 5-bromopentane-1-sulfonyl chloride molecule possesses a primary alkyl bromide functional group, which is a key site for nucleophilic displacement reactions. In these reactions, a nucleophile attacks the electrophilic carbon atom bonded to the bromine, leading to the substitution of the bromide leaving group. The reactivity of the C-Br bond is influenced by several factors, including the nature of the nucleophile, the solvent, and steric hindrance. msu.edumsu.edu

Generally, the order of reactivity for alkyl halides in nucleophilic substitution is RI > RBr > RCl. stackexchange.com The reaction typically proceeds via an SN2 (Substitution Nucleophilic Bimolecular) mechanism, especially for primary alkyl halides like the one present in this compound. msu.edupressbooks.pub The SN2 mechanism is a one-step, concerted process where the nucleophile attacks the carbon atom from the side opposite to the leaving group. msu.edu This backside attack leads to an inversion of configuration at the chiral center, though this specific molecule is achiral.

The rate of SN2 reactions is dependent on the concentration of both the alkyl halide and the nucleophile. Stronger nucleophiles lead to faster reaction rates. libretexts.org However, steric hindrance around the reaction center can significantly slow down or prevent SN2 reactions. msu.edumsu.edu For this compound, being a straight-chain primary bromide, steric hindrance is minimal, favoring the SN2 pathway.

Polar aprotic solvents are known to increase the rate of SN2 reactions. libretexts.org Common nucleophiles that can displace the bromide include hydroxides, alkoxides, cyanides, and amines, leading to the formation of alcohols, ethers, nitriles, and substituted amines, respectively.

| Nucleophile | Product Functional Group | General Reaction Scheme |

|---|---|---|

| OH⁻ (Hydroxide) | Alcohol | Br-(CH₂)₅-SO₂Cl + OH⁻ → HO-(CH₂)₅-SO₂Cl + Br⁻ |

| RO⁻ (Alkoxide) | Ether | Br-(CH₂)₅-SO₂Cl + RO⁻ → RO-(CH₂)₅-SO₂Cl + Br⁻ |

| CN⁻ (Cyanide) | Nitrile | Br-(CH₂)₅-SO₂Cl + CN⁻ → NC-(CH₂)₅-SO₂Cl + Br⁻ |

| NH₃ (Ammonia) | Primary Amine | Br-(CH₂)₅-SO₂Cl + NH₃ → H₂N-(CH₂)₅-SO₂Cl + HBr |

Elimination Reactions for Unsaturated Systems

In addition to substitution, the alkyl bromide moiety of this compound can undergo elimination reactions to form unsaturated systems. These reactions, typically E2 (Elimination Bimolecular) for primary alkyl halides, involve the removal of a hydrogen atom from a carbon adjacent to the carbon bearing the bromine (the β-carbon) and the bromide ion. pressbooks.pub This process results in the formation of a double bond, yielding an unsaturated sulfonyl chloride.

The E2 mechanism is favored by the presence of a strong, sterically hindered base. pressbooks.pubmasterorganicchemistry.com The reaction rate is dependent on the concentration of both the substrate and the base. For the E2 reaction to occur, the β-hydrogen and the bromine leaving group must be in an anti-periplanar conformation. pressbooks.pub

Competition between SN2 and E2 reactions is a common feature for primary and secondary alkyl halides. msu.edumasterorganicchemistry.com The outcome of the reaction is influenced by the nature of the base/nucleophile. Strong, non-bulky bases tend to favor SN2, whereas strong, bulky bases (e.g., potassium tert-butoxide) favor E2 elimination because their size makes it difficult to approach the electrophilic carbon for substitution. pressbooks.pub Increasing the reaction temperature also tends to favor elimination over substitution.

Radical Reactions of Bromoalkanes

The bromoalkane portion of this compound can participate in free radical reactions. These reactions are typically initiated by heat or UV light, which causes the homolytic cleavage of a bond to form two radicals. lumenlearning.com In the context of bromoalkanes, a common radical reaction is halogenation, although other radical additions and substitutions are possible.

A typical free radical chain reaction involves three stages:

Initiation: The reaction is initiated by the formation of radicals. For instance, UV light can cause the homolytic cleavage of a bromine molecule (Br₂) into two bromine radicals (Br•). lumenlearning.comucr.edu

Propagation: A radical reacts with a stable molecule to form a new radical. lumenlearning.comkhanacademy.org A bromine radical can abstract a hydrogen atom from the alkane chain to form HBr and an alkyl radical. This alkyl radical can then react with another molecule of Br₂ to form the brominated product and a new bromine radical, which continues the chain. youtube.com

Termination: The reaction chain is terminated when two radicals combine to form a stable, non-radical molecule. lumenlearning.comkhanacademy.org

While bromination is more selective than chlorination, it can still lead to a mixture of products if there are different types of C-H bonds available for abstraction. masterorganicchemistry.comyoutube.com The stability of the resulting alkyl radical influences the regioselectivity of the reaction, with tertiary radicals being more stable than secondary, which are more stable than primary. youtube.com

Dual Reactivity and Chemoselectivity Studies of this compound

Selective Functionalization of Sulfonyl Chloride vs. Alkyl Bromide

This compound is a bifunctional molecule containing two distinct electrophilic centers: the sulfur atom of the sulfonyl chloride and the terminal carbon atom of the alkyl bromide. This dual reactivity presents challenges and opportunities in synthesis, requiring careful control of reaction conditions to achieve chemoselectivity.

Sulfonyl chlorides are highly reactive electrophiles that readily react with a wide range of nucleophiles, including water, alcohols, and amines, to form sulfonic acids, sulfonate esters, and sulfonamides, respectively. nih.govwikipedia.org The reaction at the sulfonyl chloride group is generally very fast and efficient. d-nb.info

In contrast, the alkyl bromide is also an electrophile but typically exhibits different reactivity profiles. Nucleophilic substitution at the primary alkyl bromide usually proceeds via an SN2 mechanism. msu.edu

When this compound is treated with a nucleophile, a competition arises between reaction at the sulfonyl chloride and the alkyl bromide. Generally, the sulfonyl chloride group is more electrophilic and thus more reactive towards most nucleophiles than the primary alkyl bromide. chemrxiv.org Therefore, in many cases, selective functionalization of the sulfonyl chloride can be achieved in the presence of the alkyl bromide by using appropriate reaction conditions, such as low temperatures and a stoichiometric amount of the nucleophile. For example, reaction with an amine would likely first form a sulfonamide, leaving the alkyl bromide intact for subsequent transformations. scholaris.ca

| Electrophilic Center | Typical Reactions | General Reactivity | Favored Nucleophiles |

|---|---|---|---|

| Sulfonyl Chloride (-SO₂Cl) | Sulfonylation (forms sulfonamides, sulfonate esters) | High | Amines, Alcohols, Water |

| Alkyl Bromide (-CH₂Br) | Nucleophilic Substitution (SN2), Elimination (E2) | Moderate | Strong nucleophiles (e.g., CN⁻, RS⁻), Strong bases for E2 |

Orthogonal Protection Strategies for Differential Reactivity

To achieve selective reaction at one of the two functional groups, orthogonal protection strategies can be employed. This involves protecting one functional group while the other is being chemically modified, followed by deprotection of the first group.

Protecting the Sulfonyl Group: While sulfonyl chlorides themselves are typically used as reagents, the resulting sulfonamides can be considered a protected form of an amine. chem-station.comyoutube.com Certain sulfonyl groups, like the nitrobenzenesulfonyl (Ns) group, are valuable in synthesis because they can be removed under specific conditions, such as nucleophilic attack by a thiol. chem-station.com However, protecting the highly reactive sulfonyl chloride group directly is less common than controlling reactivity through reaction conditions.

Protecting the Alkyl Bromide: The reactivity of the alkyl bromide can be masked by converting it into a group that is stable under the conditions required for reacting the sulfonyl chloride. However, a more common strategy is to leverage the inherent difference in reactivity. One could first react the more electrophilic sulfonyl chloride with a nucleophile (e.g., an amine to form a stable sulfonamide). This product, now containing a less reactive sulfonamide and the alkyl bromide, can then undergo a second reaction at the bromide position. This sequential functionalization is a form of "protecting" the bromide through a planned reaction sequence rather than the addition and removal of a formal protecting group.

For example, neopentyl sulfonate esters have been shown to be stable to a variety of reagents and can serve as protecting groups for sulfonic acids, being cleaved by specific nucleophilic reagents under conditions that might not affect other parts of the molecule. google.com While this applies to the ester, the principle of differential stability is key to orthogonal strategies.

Uncatalyzed and Catalytic Reaction Pathways

The reactions of this compound can proceed through both uncatalyzed and catalyzed pathways.

Uncatalyzed Reactions: Many of the fundamental reactions of this compound occur without the need for a catalyst.

Nucleophilic Substitution at Sulfonyl Chloride: The reaction of the sulfonyl chloride group with strong nucleophiles like primary and secondary amines or alcohols is typically a fast, uncatalyzed process. wikipedia.orgstudy.com The solvolysis of sulfonyl chlorides in solvents like water or alcohols is also an uncatalyzed reaction. nih.gov

Nucleophilic Substitution at Alkyl Bromide (SN2): The reaction of the primary alkyl bromide with strong nucleophiles is a classic uncatalyzed bimolecular substitution. libretexts.org

Elimination at Alkyl Bromide (E2): The elimination of HBr to form an alkene, promoted by a strong base, is also an uncatalyzed bimolecular reaction. pressbooks.pub

Catalytic Reactions: Catalysts can be used to promote specific transformations, enhance reaction rates, or enable reactions that would not otherwise occur.

Friedel-Crafts Sulfonylation: Sulfonyl chlorides can react with aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form sulfones. wikipedia.org

Copper-Catalyzed Reactions: Copper catalysts have been used for the sulfonylation of organozinc reagents with sulfonyl chlorides, providing a route to various sulfones. rsc.org

Phase-Transfer Catalysis: For reactions involving a nucleophile in an aqueous phase and the organic substrate, a phase-transfer catalyst can be used to shuttle the nucleophile into the organic phase, thereby accelerating SN2 reactions at the alkyl bromide.

Radical-Mediated Transformations

The bifunctional nature of this compound, possessing both a reactive sulfonyl chloride and a terminal bromine atom, opens up avenues for a variety of radical-mediated transformations. While specific studies on this exact compound are not extensively documented, its reactivity can be inferred from the well-established behavior of related haloalkanes and sulfonyl chlorides in radical reactions.

One of the primary pathways for radical generation from this molecule involves the homolytic cleavage of the carbon-bromine bond. This can be initiated by various radical initiators, such as azobisisobutyronitrile (AIBN) or through photolysis, to generate a 5-(chlorosulfonyl)pentyl radical. This radical can then participate in a range of subsequent reactions.

A key transformation is intramolecular radical cyclization. Radical cyclizations are powerful methods for the formation of cyclic compounds, with a general preference for the formation of five- and six-membered rings. wikipedia.org In the case of the 5-(chlorosulfonyl)pentyl radical, a 5-exo-trig cyclization onto an internal double bond, if present in a modified substrate, would lead to the formation of a five-membered ring. Alternatively, if the radical were to be generated at a different position through hydrogen abstraction, other cyclization pathways could become accessible.

The sulfonyl chloride group can also participate in radical reactions. Under certain conditions, the sulfur-chlorine bond can undergo homolysis to generate a sulfonyl radical. These radicals are known to add to alkenes and alkynes, providing a route to various sulfur-containing compounds.

The general mechanism for a tin-hydride-mediated radical cyclization, a common method for such transformations, is outlined below:

| Step | Description | Example Reaction |

| Initiation | Generation of a tributyltin radical from tributyltin hydride using a radical initiator like AIBN. | Bu₃SnH + AIBN → Bu₃Sn• |

| Propagation 1 | The tributyltin radical abstracts the bromine atom from this compound to form a primary alkyl radical. | Bu₃Sn• + Br-(CH₂)₅-SO₂Cl → Bu₃SnBr + •(CH₂)₅-SO₂Cl |

| Propagation 2 | The alkyl radical undergoes intramolecular cyclization. This step is typically fast for the formation of 5- and 6-membered rings. | •(CH₂)₅-SO₂Cl → (hypothetical cyclized radical) |

| Propagation 3 | The cyclized radical abstracts a hydrogen atom from tributyltin hydride to form the final product and regenerate the tributyltin radical. | (cyclized radical) + Bu₃SnH → (cyclized product) + Bu₃Sn• |

Ionic Reaction Pathways

The electrophilic nature of both the sulfonyl chloride and the alkyl bromide functionalities in this compound dictates its reactivity in ionic pathways, primarily through nucleophilic substitution reactions. The two sites offer different reactivities, allowing for potential chemoselectivity.

The sulfur atom of the sulfonyl chloride group is highly electrophilic and readily undergoes nucleophilic attack. This is a common and widely utilized reaction for the synthesis of sulfonamides, sulfonate esters, and other sulfonic acid derivatives. sigmaaldrich.com Reaction with primary or secondary amines in the presence of a base will yield the corresponding sulfonamides. Similarly, reaction with alcohols or phenols will produce sulfonate esters.

| Nucleophile | Product | General Reaction |

| Amine (R₂NH) | Sulfonamide | Br-(CH₂)₅-SO₂Cl + 2 R₂NH → Br-(CH₂)₅-SO₂NR₂ + R₂NH₂⁺Cl⁻ |

| Alcohol (ROH) | Sulfonate Ester | Br-(CH₂)₅-SO₂Cl + ROH + Base → Br-(CH₂)₅-SO₂OR + Base·HCl |

| Water (H₂O) | Sulfonic Acid | Br-(CH₂)₅-SO₂Cl + H₂O → Br-(CH₂)₅-SO₃H + HCl |

The terminal carbon atom attached to the bromine is also an electrophilic center and is susceptible to Sₙ2 reactions. A wide range of nucleophiles, such as cyanides, azides, thiolates, and carboxylates, can displace the bromide ion to form new carbon-carbon or carbon-heteroatom bonds.

The relative reactivity of the two electrophilic sites can be influenced by the nature of the nucleophile and the reaction conditions. Hard nucleophiles may preferentially attack the harder electrophilic center (the sulfonyl sulfur), while softer nucleophiles might favor reaction at the softer carbon center. This differential reactivity can be exploited for the selective functionalization of the molecule. For instance, a strong, hard nucleophile like an amine might react preferentially at the sulfonyl chloride, leaving the bromoalkane moiety intact for subsequent transformations.

Annulation and Cyclization Reactions Utilizing the Compound

The dual functionality of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds through annulation and cyclization reactions. These intramolecular reactions can be triggered by introducing a suitable nucleophile that first reacts with one electrophilic site, followed by an internal reaction with the second.

A prominent application is in the synthesis of cyclic sulfonamides, also known as sultams. For example, reaction of this compound with a primary amine would initially form an N-substituted 5-bromopentanesulfonamide. Subsequent intramolecular nucleophilic substitution, where the sulfonamide nitrogen acts as the nucleophile displacing the bromide, would lead to the formation of a six-membered cyclic sulfonamide (a sultam). organic-chemistry.org

The general scheme for this type of cyclization is as follows:

Sulfonamide Formation: Br-(CH₂)₅-SO₂Cl + R-NH₂ → Br-(CH₂)₅-SO₂-NHR + HCl

Intramolecular Cyclization: Br-(CH₂)₅-SO₂-NHR + Base → (CH₂)₅-SO₂-NR (cyclic sultam) + Base·HBr

This strategy provides a straightforward route to saturated heterocyclic systems containing a sulfonamide moiety, which are important structural motifs in medicinal chemistry. The ring size of the resulting sultam is determined by the chain length of the starting haloalkanesulfonyl chloride.

Similarly, other bifunctional nucleophiles can be employed to construct different heterocyclic systems. For example, reaction with a hydrazine derivative could lead to the formation of N-amino sultams. The versatility of this approach allows for the synthesis of a diverse range of cyclic structures.

Functional Group Compatibility in Synthetic Sequences

The utility of this compound as a building block in multi-step syntheses is largely dependent on the compatibility of its two reactive functional groups with various reagents and reaction conditions.

The sulfonyl chloride group is a highly reactive electrophile and is sensitive to a wide range of nucleophiles, including water, alcohols, and amines. sigmaaldrich.com Therefore, any synthetic step involving this compound must be carried out under anhydrous conditions if the sulfonyl chloride moiety is to be preserved for a subsequent reaction. It is generally incompatible with protic solvents and strong bases. However, its high reactivity can be advantageous for introducing the sulfonyl group early in a synthetic sequence, followed by transformations of the bromoalkane.

The primary alkyl bromide is a moderately reactive electrophile. It is generally stable to mild acidic and basic conditions but will react with strong nucleophiles and bases. Its reactivity in Sₙ2 reactions is well-established. In the context of radical reactions, the carbon-bromine bond is susceptible to homolytic cleavage.

The chemoselectivity of reactions with this compound is a key consideration. A judicious choice of reagents and reaction conditions can allow for the selective transformation of one functional group while leaving the other intact. For example, reaction with a soft nucleophile under neutral conditions might favor substitution at the alkyl bromide over the sulfonyl chloride. Conversely, a hard nucleophile, such as an amine, will readily attack the sulfonyl chloride.

The following table summarizes the general compatibility of the functional groups in this compound with common reagents:

| Reagent/Condition | Sulfonyl Chloride Group | Bromoalkane Group |

| Nucleophiles (e.g., RNH₂, ROH, H₂O) | Reactive | Less Reactive (Sₙ2 possible) |

| Strong Bases (e.g., NaOH, t-BuOK) | Reactive (hydrolysis/elimination) | Reactive (elimination favored) |

| Weak Bases (e.g., NaHCO₃, Pyridine) | Generally Stable | Generally Stable |

| Strong Acids (e.g., H₂SO₄, HCl) | Generally Stable | Generally Stable |

| Reducing Agents (e.g., NaBH₄, LiAlH₄) | Reactive (reduction to thiol) | Reactive (reduction to alkane) |

| Oxidizing Agents | Generally Stable | Generally Stable |

| Radical Initiators (e.g., AIBN) | Stable | Reactive (C-Br cleavage) |

This differential reactivity allows for a degree of synthetic flexibility, enabling the sequential functionalization of the molecule.

Applications of 5 Bromopentane 1 Sulfonyl Chloride in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The dual reactivity of 5-bromopentane-1-sulfonyl chloride makes it an ideal starting material for the construction of intricate molecular frameworks. The sulfonyl chloride group provides a handle for the introduction of a sulfonyl moiety, while the bromo group allows for subsequent functionalization or chain extension.

The sulfonyl chloride functional group readily reacts with a variety of nucleophiles, such as amines, alcohols, and thiols, to form stable sulfonamides, sulfonate esters, and thioesters, respectively. This reaction is a cornerstone for creating sulfo-functionalized molecules. Following the initial reaction at the sulfonyl chloride terminus, the bromo-pentyl chain can be extended through various carbon-carbon bond-forming reactions, such as Grignard reactions or couplings, to generate long-chain compounds bearing a sulfonyl group.

A general synthetic approach involves a two-step process:

Sulfonylation: Reaction of this compound with a suitable nucleophile.

Chain Extension: Subsequent reaction at the bromo-terminus to elongate the carbon chain.

A variety of sulfo-functionalized long-chain compounds can be synthesized using this methodology, as illustrated in the following table:

| Nucleophile (R-Nu) | Intermediate Product | Subsequent Reaction | Final Product Class |

| Primary Amine (R-NH₂) | N-Alkyl-5-bromopentane-1-sulfonamide | Grignard Reaction | Long-chain N-alkyl sulfonamides |

| Alcohol (R-OH) | 5-Bromopentyl sulfonate | Suzuki Coupling | Long-chain arylalkyl sulfonates |

| Thiol (R-SH) | S-Alkyl 5-bromopentane-1-thiosulfonate | Sonogashira Coupling | Long-chain alkynyl thiosulfonates |

The orthogonal reactivity of the two functional groups in this compound allows for the stepwise introduction of different functionalities, leading to the synthesis of multifunctionalized aliphatic systems. For instance, the sulfonyl chloride can be converted to a sulfonamide, and the bromo group can be substituted with another functional group, such as an azide, a cyanide, or a protected hydroxyl group. This approach provides access to a diverse array of aliphatic compounds with tailored properties.

The synthesis of such systems can be achieved through a series of selective transformations. For example, a primary amine can react with the sulfonyl chloride group, followed by nucleophilic substitution at the bromine-bearing carbon.

| Reactant 1 (at -SO₂Cl) | Reactant 2 (at -Br) | Resulting Multifunctionalized System |

| Ammonia | Sodium Azide | 5-Azidopentane-1-sulfonamide |

| Ethanol | Potassium Cyanide | 5-Cyanopentyl ethanesulfonate |

| Methylamine | Sodium Methoxide | N-Methyl-5-methoxypentane-1-sulfonamide |

Role in the Synthesis of Bioisosteres and Analogues

In medicinal chemistry, the sulfonamide group is a well-established bioisostere for the amide bond, offering improved metabolic stability and altered physicochemical properties. This compound serves as a key building block for introducing this sulfonamide moiety into potential drug candidates. The pentyl chain acts as a flexible linker, allowing for the positioning of the sulfonamide group at a desired location within a target molecule. This is particularly useful in the design and synthesis of analogues of known bioactive compounds to explore structure-activity relationships (SAR).

Utility in the Preparation of Specialized Reagents and Ligands

The bifunctional nature of this compound makes it a valuable tool for the preparation of specialized reagents and ligands. For example, the bromo-terminus can be used to attach the molecule to a solid support, such as a resin. fiveable.me The sulfonyl chloride group is then available for further reactions, allowing for the solid-phase synthesis of various compounds. fiveable.me This approach simplifies purification and allows for the automation of synthetic processes. fiveable.me Additionally, by reacting the sulfonyl chloride with a chelating agent, it is possible to create ligands with a pendant bromo-pentyl arm, which can be used to tether the ligand to other molecules or surfaces.

Contributions to Chemical Library Synthesis

Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of compounds for high-throughput screening. firsthope.co.inniscpr.res.in this compound is an excellent scaffold for combinatorial library synthesis due to its two distinct points of reactivity. nih.gov A library of amines can be reacted with the sulfonyl chloride group, followed by reaction of the bromo-group with a library of nucleophiles, to generate a large and diverse library of compounds in a parallel or mix-and-split fashion. firsthope.co.inniscpr.res.in

An example of a combinatorial approach is outlined below:

| Amine Library (R¹-NH₂) | Nucleophile Library (R²-Nu) | Resulting Compound Library |

| Aniline, Benzylamine, Cyclohexylamine | Sodium Phenoxide, Potassium Thiophenoxide, Sodium Azide | Diverse N-substituted 5-functionalized pentane-1-sulfonamides |

This strategy allows for the efficient exploration of chemical space to identify new hits in drug discovery and materials science. firsthope.co.in

Exploration in Agrochemical Research

Sulfur-containing compounds, particularly sulfonamides and their derivatives, are known to exhibit a wide range of biological activities and are utilized in the agrochemical industry. While the general class of sulfonyl chlorides is important in the synthesis of herbicides and pesticides, specific research detailing the application of this compound in this field is not widely available in the public domain. However, its bifunctional nature suggests potential as a building block for novel agrochemicals, where the sulfonyl moiety could act as the active toxophore and the bromo-pentyl chain could be modified to tune the compound's physical properties, such as solubility and soil mobility.

Potential in Material Science Applications (e.g., polymeric sulfones, resins)

This compound is a bifunctional molecule containing both a reactive sulfonyl chloride group and a terminal bromoalkane. This dual functionality presents significant potential for its application as a monomer or a modifying agent in the synthesis of advanced polymeric materials, including polymeric sulfones and functional resins. The distinct reactivity of the sulfonyl chloride and the alkyl bromide moieties allows for a variety of polymerization and post-polymerization modification strategies.

The sulfonyl chloride group is a highly reactive functional group that can readily undergo reactions with nucleophiles such as phenols, amines, and alcohols. This reactivity is the foundation for the synthesis of polysulfones and polysulfonamides, which are classes of high-performance thermoplastics known for their thermal stability, mechanical strength, and chemical resistance. Specifically, the reaction of a sulfonyl chloride with a bisphenol in the presence of a base leads to the formation of a poly(arylene ether sulfone). While direct studies employing this compound in this manner are not extensively documented, its structural features suggest its viability in creating aliphatic-aromatic polysulfones.

Furthermore, the terminal bromine atom provides a site for a multitude of chemical transformations. It can be used as an initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), or it can be converted into other functional groups, such as azides or thiols, for subsequent "click" chemistry reactions or other coupling methodologies. This versatility allows for the synthesis of graft copolymers, block copolymers, or the introduction of specific functionalities onto a polymer backbone.

The presence of both reactive groups on the same molecule also opens up the possibility of creating cross-linked networks or hyperbranched polymers. For instance, the sulfonyl chloride could react with a multifunctional alcohol or amine to form a polymer backbone, while the bromo- group remains available for subsequent cross-linking reactions, leading to the formation of thermosetting resins. These resins could find applications as coatings, adhesives, or matrices for composite materials.

The potential applications are summarized in the following table:

| Application Area | Potential Role of this compound | Resulting Material | Potential Properties |

| Polymeric Sulfones | Monomer in polycondensation reactions with diols or bisphenols. | Aliphatic-aromatic polysulfones or polysulfonates. | Modified thermal properties, improved processability. |

| Functional Resins | Building block for thermosetting resins. | Cross-linked polymer networks. | Enhanced mechanical strength, chemical resistance. |

| Polymer Modification | Grafting agent to introduce sulfonyl groups and/or bromine functionalities onto existing polymers. | Functionalized polymers with tailored surface properties or reactivity. | Improved adhesion, flame retardancy, or sites for further chemical modification. |

| Controlled Polymerization | Precursor to an ATRP initiator. | Well-defined polymer architectures (e.g., block copolymers, star polymers). | Precise control over molecular weight and dispersity. |

Mechanistic and Computational Investigations of 5 Bromopentane 1 Sulfonyl Chloride Reactivity

Elucidation of Reaction Mechanisms for Functional Group Transformations

The reactivity of 5-Bromopentane-1-sulfonyl chloride is dictated by its two distinct electrophilic centers: the sulfur atom of the sulfonyl chloride and the terminal carbon atom bonded to the bromine. This allows for a range of functional group transformations through different mechanistic routes.

Nucleophilic Substitution Mechanism Studies

Nucleophilic substitution reactions on sulfonyl chlorides are fundamental to the formation of sulfonamides, sulfonate esters, and other derivatives. Extensive studies on analogous arenesulfonyl chlorides, investigated both experimentally and through Density Functional Theory (DFT) calculations, provide significant insight into the mechanism involving this compound.

The substitution at the tetracoordinate sulfur atom predominantly proceeds through a synchronous, concerted SN2-type mechanism. nih.govnih.gov This pathway involves a single, trigonal bipyramidal transition state where the nucleophile attacks the sulfur atom, and the chloride ion acts as the leaving group. nih.gov Unlike substitution at a carbon center, an alternative stepwise addition-elimination mechanism, which involves a stable pentacoordinate intermediate (a sulfurane), is generally considered less favorable for chloride leaving groups but can be operative for other halides like fluoride. nih.gov The reliability of these mechanistic predictions is supported by the strong correlation between calculated relative rate constants and experimental kinetic data for similar compounds. nih.gov

The reaction rate is sensitive to the electronic properties of the substituents. For instance, studies on arenesulfonyl chlorides show a positive Hammett ρ-value, indicating that electron-withdrawing groups stabilize the transition state and accelerate the reaction. nih.gov While this compound lacks an aromatic ring, the electronic nature of the alkyl chain influences the electrophilicity of the sulfur center.

Table 1: Key Features of Nucleophilic Substitution at the Sulfonyl Center

| Feature | Description |

| Mechanism Type | Primarily a concerted SN2-type reaction. nih.govnih.gov |

| Transition State | A single, trigonal bipyramidal structure. nih.gov |

| Intermediate | No stable intermediate is formed in the SN2 pathway. nih.gov |

| Stereochemistry | Inversion of configuration at the sulfur center (if chiral). |

| Influencing Factors | Strength of the nucleophile, solvent polarity, and electronic nature of the sulfonyl chloride. nih.gov |

Radical Initiation and Propagation Mechanisms

Free radical reactions offer a pathway to functionalize the alkyl chain of this compound. These reactions proceed via a chain reaction mechanism consisting of three main phases: initiation, propagation, and termination. lumenlearning.com

Initiation: The process begins with the homolytic cleavage of a bond to generate two radical species. This step typically requires an input of energy, such as heat or UV light. lumenlearning.com In this compound, the carbon-bromine (C-Br) bond is the most likely site for initiation due to its lower bond dissociation energy compared to C-H, C-C, and S-Cl bonds.

Propagation: Once a reactive radical is formed, it can react with a stable molecule to create a new radical, continuing the chain. lumenlearning.com For example, the 5-(chlorosulfonyl)pentyl radical could abstract a hydrogen atom from another molecule or add across a double bond. lumenlearning.com A common propagation sequence involves the reaction of the initial radical with a reagent that perpetuates the chain, such as reacting with another molecule of the starting material. youtube.com

Termination: The chain reaction ceases when two radical species react with each other to form a stable, non-radical product. This is a rare event due to the low concentration of radicals at any given time. lumenlearning.com

Table 2: Phases of a Hypothetical Radical Reaction

| Phase | Example Reaction Step | Description |

| Initiation | Br-(CH₂)₅-SO₂Cl + energy → ·(CH₂)₅-SO₂Cl + Br· | Homolytic cleavage of the C-Br bond to form a primary alkyl radical and a bromine radical. lumenlearning.com |

| Propagation | ·(CH₂)₅-SO₂Cl + H-R → H-(CH₂)₅-SO₂Cl + R· | The alkyl radical abstracts a hydrogen atom from a generic molecule H-R, forming a new radical R·. lumenlearning.com |

| Termination | 2 ·(CH₂)₅-SO₂Cl → ClO₂S-(CH₂)₁₀-SO₂Cl | Two alkyl radicals combine to form a stable dimer, terminating the chain. lumenlearning.com |

Mechanistic Insights into Cross-Coupling Reactions

The bromoalkane moiety of this compound serves as an excellent electrophile for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, provide a powerful tool for this transformation. uzh.ch

The generally accepted mechanism for these reactions involves a catalytic cycle:

Oxidative Addition: A low-valent palladium(0) complex reacts with the C-Br bond of this compound. This step involves the cleavage of the C-Br bond and the oxidation of the palladium center to Pd(II), forming an organopalladium(II) intermediate. rsc.org

Transmetalation: The organopalladium(II) complex then reacts with an organometallic nucleophile (e.g., an organoboron compound in Suzuki coupling). The organic group from the nucleophile is transferred to the palladium center, displacing the halide. mdpi.com

Reductive Elimination: This is the final step, where the two organic groups on the palladium center couple and are eliminated from the metal, forming the desired product with a new C-C bond. The palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. rsc.org

The efficiency and selectivity of the cross-coupling can be influenced by the choice of ligand on the palladium catalyst, the base used, and the solvent. uzh.ch

Table 3: Catalytic Cycle for a Generic Cross-Coupling Reaction

| Step | Description |

| Oxidative Addition | Pd(0) + R-Br → R-Pd(II)-Br |

| Transmetalation | R-Pd(II)-Br + R'-M → R-Pd(II)-R' + M-Br |

| Reductive Elimination | R-Pd(II)-R' → R-R' + Pd(0) |

Quantum Chemical Calculations and Theoretical Studies

Computational chemistry, particularly quantum chemical calculations, provides invaluable tools for understanding the reactivity of molecules like this compound at an electronic level.

Prediction of Reactive Sites and Transition States

Density Functional Theory (DFT) is a powerful method for predicting molecular properties and reactivity. researchgate.netnih.gov By calculating the distribution of electron density and molecular orbitals, one can identify the most probable sites for electrophilic and nucleophilic attack. For this compound, the sulfur atom of the sulfonyl chloride group is highly electron-deficient and thus a primary electrophilic site. The carbon atom attached to the bromine is another significant electrophilic center.

Fukui functions can be calculated to quantify the reactivity at different atomic sites within the molecule, distinguishing susceptibility to nucleophilic, electrophilic, or radical attack. nih.gov Theoretical calculations are also essential for mapping the potential energy surface of a reaction and locating the transition state structure. nih.gov For the SN2 reaction at the sulfonyl center, DFT calculations confirm a single transition state with a trigonal bipyramidal geometry, providing detailed information on bond lengths and angles at the peak of the energy barrier. nih.govnih.gov

Table 4: Predicted Reactive Sites and Their Characteristics

| Site | Type | Predicted Reactivity |

| Sulfonyl Sulfur (S) | Electrophilic | Highly susceptible to attack by nucleophiles. nih.gov |

| Terminal Carbon (C₅) | Electrophilic | Site of nucleophilic substitution and oxidative addition in cross-coupling. nih.gov |

| Oxygen Atoms (O) | Nucleophilic | Can act as Lewis basic sites. nih.gov |

| C-Br Bond | Radical Precursor | Weakest bond, prone to homolytic cleavage. lumenlearning.com |

Energy Profiles and Thermodynamic Considerations of Reactions

Thermodynamic parameters such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) can be determined from these calculations and from experimental kinetic data. nih.gov For the SN2 substitution at the sulfonyl sulfur, the associative nature of the mechanism, where two molecules come together in the transition state, is typically characterized by a negative entropy of activation (ΔS‡ < 0). nih.gov This indicates a more ordered transition state compared to the reactants. In contrast, a dissociative mechanism would generally have a positive or near-zero entropy of activation. Isothermal titration calorimetry (ITC) is an experimental technique that can be used to measure thermodynamic parameters like heat capacity change (ΔCp) upon binding, which provides further insight into conformational changes during a reaction. magtech.com.cn

Table 5: Illustrative Thermodynamic Parameters for a Concerted SN2 Reaction

| Parameter | Symbol | Typical Value/Sign | Implication |

| Activation Energy | Ea | Positive | Energy barrier to be overcome for the reaction to proceed. nih.gov |

| Enthalpy of Activation | ΔH‡ | Positive | The change in heat content in going from reactants to the transition state. nih.gov |

| Entropy of Activation | ΔS‡ | Negative | Indicates a more ordered transition state, consistent with an associative mechanism. nih.gov |

| Gibbs Free Energy of Activation | ΔG‡ | Positive | Determines the reaction rate (ΔG‡ = ΔH‡ - TΔS‡). nih.gov |

Conformational Analysis and its Influence on Reactivity

The three-dimensional arrangement of atoms in this compound is not static; the molecule exists as a dynamic equilibrium of multiple conformers due to rotation around its single bonds. The pentane (B18724) chain allows for various spatial orientations of the bromo and sulfonyl chloride groups relative to each other. These conformations can be broadly categorized into extended (anti) and coiled (gauche) forms.

The reactivity of the sulfonyl chloride group is significantly influenced by the conformational state of the molecule. For intramolecular reactions, such as cyclization, a coiled conformation that brings the reactive ends of the molecule together is a prerequisite. The energy barrier to achieving this reactive conformation will directly impact the rate of such a reaction. In contrast, intermolecular reactions are more likely to occur from the more stable, extended conformer, which presents the sulfonyl chloride group for attack by external reagents with minimal steric hindrance from the bromo-terminated end of the chain.

Table 1: Postulated Conformational Effects on Reactivity

| Conformation | Proximity of Functional Groups | Favored Reaction Type |

| Extended (Anti) | Distant | Intermolecular Reactions |

| Coiled (Gauche) | Close | Intramolecular Reactions (e.g., cyclization) |

Kinetic Studies of Reaction Rates and Selectivities

Kinetic studies are crucial for quantifying the reactivity of this compound and understanding the factors that govern the selectivity of its reactions. While specific kinetic data for this compound is sparse, the principles of nucleophilic substitution at the sulfonyl sulfur can be inferred from studies on analogous sulfonyl chlorides.

The reactions of sulfonyl chlorides, such as this compound, with nucleophiles are a primary area of interest. magtech.com.cn The rate of these reactions is dependent on several factors, including the concentration of the reactants, the nature of the solvent, the temperature, and the nucleophilicity of the attacking species. For instance, the reaction with a primary amine to form a sulfonamide would be expected to follow second-order kinetics, being first order in both the sulfonyl chloride and the amine.

A key aspect of the reactivity of this compound is the potential for competing reactions at the two electrophilic centers: the sulfur atom of the sulfonyl chloride and the carbon atom attached to the bromine. The selectivity of a given nucleophile for one site over the other is a subject of kinetic control. Hard nucleophiles, such as amines and alkoxides, are generally expected to preferentially attack the harder electrophilic center, the sulfonyl sulfur. Softer nucleophiles, such as thiolates, might show a greater propensity to attack the softer electrophilic carbon of the C-Br bond.

Structure-Activity Relationship (SAR) Studies for Derivatives of the Compound

Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a molecule with its chemical reactivity or biological activity. For derivatives of this compound, SAR studies would involve systematic modifications of the molecular structure and observing the resultant changes in reactivity or other properties.

Modulating Reactivity through Structural Changes

The reactivity of derivatives of this compound can be fine-tuned by altering various structural elements. Key modifications could include:

Varying the Alkyl Chain Length: Increasing or decreasing the number of methylene (B1212753) units between the bromo and sulfonyl chloride groups would directly impact the propensity for intramolecular reactions. A shorter chain might facilitate cyclization, while a longer chain would favor intermolecular reactions.

Altering the Halogen: Replacing the bromine atom with other halogens (e.g., chlorine or iodine) would modify the reactivity of the haloalkane moiety. The C-I bond is weaker and the iodide is a better leaving group, leading to faster substitution at that center. Conversely, the C-Cl bond is stronger, making substitution more difficult.

Introducing Substituents on the Chain: The addition of alkyl or other functional groups along the pentane chain would introduce steric and electronic effects, influencing both the conformational preferences and the reactivity of the terminal functional groups.

Table 2: Predicted Effects of Structural Modifications on Reactivity

| Structural Modification | Predicted Effect on Reactivity |

| Shorter alkyl chain | Increased rate of intramolecular reactions |

| Longer alkyl chain | Decreased rate of intramolecular reactions |

| Replacement of Br with I | Increased rate of nucleophilic substitution at the carbon center |

| Replacement of Br with Cl | Decreased rate of nucleophilic substitution at the carbon center |

| Introduction of bulky substituents | Decreased reaction rates at both functional groups due to steric hindrance |

Computational Modeling for Predictive SAR

In the absence of extensive experimental data, computational modeling provides a powerful tool for predicting the structure-activity relationships of this compound derivatives. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to:

Calculate Molecular Properties: Properties such as electrostatic potential maps can predict the most likely sites for nucleophilic attack.

Model Reaction Pathways: The transition states and intermediates of potential reactions can be calculated, providing insights into reaction mechanisms and allowing for the estimation of activation energies and reaction rates.

Predict Conformational Energies: The relative energies of different conformers can be calculated, helping to understand how structural modifications influence the conformational landscape and, consequently, reactivity.

By systematically modeling a series of virtual derivatives, computational methods can guide the synthesis of new compounds with desired reactivity profiles, thereby accelerating the process of discovery and optimization.

Analytical and Characterization Research Methodologies for 5 Bromopentane 1 Sulfonyl Chloride and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 5-Bromopentane-1-sulfonyl chloride and its derivatives. These techniques provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. In the case of this compound, ¹H NMR and ¹³C NMR are particularly informative.

¹H NMR: The proton NMR spectrum of a related compound, 1-bromo-5-chloropentane (B104276), shows distinct signals for the different methylene (B1212753) groups. chemicalbook.com For this compound, one would expect to see signals corresponding to the protons on the carbon adjacent to the bromine atom, the protons on the carbon adjacent to the sulfonyl chloride group, and the protons of the intervening methylene groups. The chemical shifts and splitting patterns of these signals provide information about the electronic environment and neighboring protons.

¹³C NMR: The carbon-13 NMR spectrum complements the proton NMR data by providing information about the carbon skeleton. Each unique carbon atom in the this compound molecule will give a distinct signal. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., attached to bromine, sulfur, or another carbon).

A representative ¹H NMR spectrum of 1-bromopentane (B41390) shows characteristic chemical shifts for the protons at different positions of the alkyl chain. chemicalbook.com

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound, the molecular ion peak would confirm its molecular weight of approximately 249.56 g/mol . sigmaaldrich.comaksci.com

The fragmentation pattern can reveal the presence of the bromo and sulfonyl chloride functional groups. Common fragmentation pathways for alkylsulfonyl chlorides involve the loss of SO₂, Cl, or cleavage of the C-S bond. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in characteristic M+2 peaks for bromine-containing fragments.

Predicted collision cross-section (CCS) values for various adducts of this compound have been calculated, which can be useful in ion mobility-mass spectrometry studies. uni.lu For instance, the predicted CCS for the [M+H]⁺ adduct is 133.9 Ų. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 248.93462 | 133.9 |

| [M+Na]⁺ | 270.91656 | 147.2 |

| [M-H]⁻ | 246.92006 | 137.8 |

| [M+NH₄]⁺ | 265.96116 | 156.6 |

| [M+K]⁺ | 286.89050 | 134.1 |

Data sourced from PubChemLite. uni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the sulfonyl chloride group.

S=O stretching: Strong asymmetric and symmetric stretching vibrations for the S=O bonds in the sulfonyl chloride group typically appear in the regions of 1375-1400 cm⁻¹ and 1180-1195 cm⁻¹, respectively.

C-Br stretching: The C-Br stretching vibration is expected in the fingerprint region, typically around 500-600 cm⁻¹.

C-H stretching: The C-H stretching vibrations of the pentane (B18724) chain would be observed around 2850-3000 cm⁻¹.

The IR spectrum of the related compound 1-bromo-5-chloropentane provides a reference for the alkyl halide portion of the molecule. chemicalbook.com

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, thereby allowing for the assessment of purity and the monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally unstable compounds. For sulfonyl chlorides, reversed-phase HPLC (RP-HPLC) is often employed.

Methodology: A typical RP-HPLC method for sulfonyl chlorides might use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acid modifier like phosphoric acid or formic acid for better peak shape. sielc.comresearchgate.net Detection is commonly performed using an ultraviolet (UV) detector. google.com

Derivatization: Due to the high reactivity of some sulfonyl chlorides, derivatization may be necessary to improve their stability and detectability. researchgate.net For example, derivatization with an amine can convert the sulfonyl chloride into a more stable sulfonamide. sigmaaldrich.com

HPLC methods have been developed for the determination of various sulfonyl chlorides and related compounds in different matrices, demonstrating the versatility of this technique. researchgate.net

Table 2: General HPLC Parameters for Sulfonyl Chloride Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase (e.g., C18, Newcrom R1) sielc.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures researchgate.net |

| Modifier | Phosphoric acid or Formic acid sielc.com |

| Detector | UV google.com |

Note: Specific conditions would need to be optimized for this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. libretexts.org While sulfonyl chlorides can be prone to degradation at high temperatures, GC can be used for their analysis, often in combination with mass spectrometry (GC-MS). nih.gov

Methodology: A GC analysis of this compound would involve injecting the sample into a heated injection port where it is vaporized and carried by an inert gas through a capillary column. libretexts.org The column separates the components of the sample based on their boiling points and interactions with the stationary phase. An RTX-5MS column is a common choice for this type of analysis. rsc.org

Derivatization: To avoid thermal degradation, sulfonyl chlorides can be converted to more stable derivatives, such as sulfonamides, prior to GC analysis. nih.govcore.ac.uk This approach allows for more accurate quantitative analysis.

GC-MS: The coupling of GC with a mass spectrometer provides a powerful tool for both separation and identification. nih.gov The mass spectrometer can provide mass spectra of the individual components as they elute from the GC column, aiding in their structural confirmation. rsc.org The analysis of various chlorides relevant to the Chemical Weapons Convention has been successfully performed using a derivatization-GC-MS method. rsc.org

Advanced Analytical Approaches in Complex Mixture Analysis

The analysis of this compound and its derivatives within complex reaction mixtures or environmental matrices necessitates the use of high-resolution analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) stand out as the principal methods for separation and identification.

Due to the thermal lability of some sulfonyl chlorides, which can degrade into the corresponding chlorides, derivatization is often a crucial step for accurate quantitative analysis by GC. nih.gov A common strategy involves converting the sulfonyl chloride to a more thermally stable derivative, such as a sulfonamide. nih.gov For instance, reaction with a secondary amine like N,N-diethylamine can yield the corresponding N,N-diethylsulfonamide, which is more amenable to GC analysis. nih.govcore.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds. For the analysis of this compound derivatives, such as the N,N-diethylsulfonamide, a typical GC-MS method would employ a capillary column with a non-polar or mid-polar stationary phase. The mass spectrometer, operating in electron impact (EI) mode, provides fragmentation patterns that are crucial for structural elucidation and identification. nih.govrsc.org

Sample Preparation: Derivatization of the sulfonyl chloride to a sulfonamide is a key sample preparation step to improve thermal stability and chromatographic performance. nih.gov

Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., RTX-5MS) is suitable. rsc.org

Data Analysis: The resulting chromatograms separate the components of the mixture, and the mass spectra of individual peaks allow for their identification by comparing fragmentation patterns with spectral libraries or known standards.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

For non-volatile derivatives or for analyses where derivatization is not desirable, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique is particularly useful for the analysis of sulfonamides and other derivatives in complex matrices. nih.govusda.gov

Sample Preparation: A simple extraction procedure, such as a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, can be employed to isolate the analytes from the sample matrix. nih.gov

Instrumentation: A UPLC (Ultra-Performance Liquid Chromatography) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) provides high separation efficiency and sensitivity. nih.gov A C18 column is commonly used for the separation of sulfonamides. nih.gov

Data Analysis: Multiple Reaction Monitoring (MRM) mode is often used for quantitative analysis, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is an indispensable tool for the structural characterization of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular structure. spectrabase.comchemicalbook.comacdlabs.comchemicalbook.com In the ¹H NMR spectrum of an aliphatic sulfonyl chloride, the protons on the carbon adjacent to the sulfonyl chloride group are typically deshielded and appear at a lower field (higher ppm value) due to the strong electron-withdrawing nature of the SO₂Cl group. acdlabs.com

Infrared (IR) Spectroscopy:

IR spectroscopy is a rapid and effective technique for identifying the presence of the sulfonyl chloride functional group. Sulfonyl chlorides exhibit strong, characteristic absorption bands in the IR spectrum. acdlabs.com

| Functional Group | Characteristic IR Absorption Bands (cm⁻¹) |

| S=O (asymmetric stretch) | 1370 - 1410 |

| S=O (symmetric stretch) | 1166 - 1204 |

| C-H (alkane stretch) | 2800 - 3000 |

This table provides typical IR absorption ranges for the key functional groups in this compound. acdlabs.com

Method Development for Quantitative Analysis of the Compound and its Derivatives

The development of robust quantitative analytical methods is critical for quality control and for studying the reaction kinetics of this compound and its derivatives.

Method Validation:

A quantitative method must be validated to ensure its accuracy, precision, linearity, and sensitivity. Key validation parameters include:

Linearity: The method should demonstrate a linear relationship between the analyte concentration and the instrumental response over a defined range. rsc.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements. nih.gov

Recovery: In complex matrices, the efficiency of the extraction procedure is assessed by determining the recovery of the analyte. acs.org

Quantitative Analysis using GC-MS:

For the quantitative analysis of this compound derivatives by GC-MS, an internal standard method is often employed. An internal standard is a compound with similar chemical properties to the analyte that is added to the sample at a known concentration. This helps to correct for variations in sample injection and instrument response.

Quantitative Analysis using LC-MS/MS:

LC-MS/MS in MRM mode is a highly sensitive and selective technique for the quantitative analysis of this compound derivatives, particularly sulfonamides. usda.gov Matrix-matched calibration standards are often used to compensate for matrix effects that can suppress or enhance the ionization of the analyte. nih.gov

| Analytical Technique | Analyte | Typical Limit of Quantitation (LOQ) | Key Considerations |

| GC-MS | Derivatized this compound (e.g., sulfonamide) | Low µg/mL to ng/mL range | Derivatization is often necessary to improve thermal stability. nih.gov |

| LC-MS/MS | This compound derivatives (e.g., sulfonamides) | 10-25 µg/kg in complex matrices nih.gov | High sensitivity and selectivity; matrix effects need to be addressed. nih.gov |

This interactive table summarizes typical quantitative parameters for the analysis of sulfonyl chloride derivatives.

By employing these advanced analytical methodologies and developing robust quantitative methods, researchers can effectively characterize this compound and its derivatives, ensuring the quality and reliability of their scientific findings.

Q & A

Q. What are the recommended methods for synthesizing 5-Bromopentane-1-sulfonyl chloride, and how can reaction efficiency be optimized?

Synthesis typically involves sulfonation and halogenation steps. Key reagents include chlorosulfonic acid for sulfonyl chloride formation, followed by bromination using brominating agents like PBr₃ or N-bromosuccinimide (NBS). Optimization strategies include:

- Temperature control : Maintaining 0–5°C during sulfonation to prevent decomposition .

- Solvent selection : Using anhydrous dichloromethane or THF to enhance reagent solubility and reduce side reactions .

- Catalyst use : Lewis acids (e.g., AlCl₃) can accelerate bromination efficiency .

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Sulfonation | ClSO₃H, 0–5°C | Introduce sulfonyl chloride group |

| Bromination | PBr₃/NBS, AlCl₃, RT | Bromine substitution |

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation of vapors, which can cause respiratory distress .

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (causes irritation) .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

- Spill management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Intermediate Questions

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Q. What are the common side reactions during sulfonamide synthesis using this compound, and how can they be mitigated?

- Hydrolysis : Competing reaction with moisture forms sulfonic acid. Mitigation: Use anhydrous solvents (e.g., THF) and molecular sieves .

- Displacement of bromine : Amines may attack the bromine instead of the sulfonyl chloride. Strategy: Use bulky amines (e.g., tert-butylamine) to sterically hinder bromine substitution .

Advanced Questions

Q. What strategies resolve contradictions in reactivity data during nucleophilic substitutions with this compound?

- Mechanistic studies : Use isotopic labeling (e.g., ³⁵S) to track sulfonyl vs. bromine reactivity .

- Computational modeling : DFT calculations to compare activation energies for competing pathways .

- Controlled experiments : Systematic variation of solvents (polar aprotic vs. protic) and nucleophiles (e.g., primary vs. secondary amines) to isolate variables .

Q. How can reaction conditions be optimized to minimize by-products during sulfonamide formation?

- Stoichiometry : Use 1.2 equivalents of amine to ensure complete conversion of sulfonyl chloride .

- Temperature gradients : Start at -10°C to suppress hydrolysis, then warm to 25°C for completion .

- Additives : Add triethylamine (TEA) to scavenge HCl and shift equilibrium toward product .

| Parameter | Optimal Condition | Effect |

|---|---|---|

| Temperature | -10°C → 25°C | Reduces hydrolysis |

| Solvent | Anhydrous DCM | Enhances nucleophilicity |

| Additive | TEA (1.5 eq) | Neutralizes HCl |

Q. What are the implications of steric and electronic effects on the reactivity of this compound in cross-coupling reactions?

- Steric effects : Bulky substituents on the pentane chain reduce accessibility to the sulfonyl chloride group, favoring bromine displacement. Use shorter-chain amines to minimize steric hindrance .

- Electronic effects : Electron-withdrawing groups (e.g., nitro) on aryl amines increase sulfonylation efficiency by enhancing nucleophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.